molecular formula C7H11F3O B2741506 2-Tert-butyl-2-(trifluoromethyl)oxirane CAS No. 2248373-30-8

2-Tert-butyl-2-(trifluoromethyl)oxirane

Cat. No.: B2741506
CAS No.: 2248373-30-8
M. Wt: 168.159
InChI Key: IWFKEVILTVDFKX-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-(trifluoromethyl)oxirane is a specialized fluorinated epoxide that serves as a high-value building block in organic synthesis and materials science. Its structure, featuring a strained oxirane ring alongside a sterically demanding tert-butyl group and a highly electronegative trifluoromethyl group, makes it a unique reagent for constructing complex molecules. In medicinal chemistry, the trifluoromethyl group is a critical pharmacophore, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This epoxide can be used to introduce a trifluoromethylated tert-butyl isostere, a motif explored to fine-tune the properties of drug candidates, such as decreasing lipophilicity and improving metabolic stability . In polymer science, fluorinated epoxides are key monomers for synthesizing materials with enhanced chemical resistance, thermal stability, and low surface energy . The reactivity of the oxirane ring allows for ring-opening reactions with various nucleophiles, enabling researchers to create advanced polymers and functionalized small molecules for applications ranging from coatings to electronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-tert-butyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-5(2,3)6(4-11-6)7(8,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKEVILTVDFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2-(trifluoromethyl)oxirane typically involves the reaction of tert-butyl 2-(trifluoromethyl)acrylate with suitable reagents under controlled conditions. One practical method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate, driven by the photochemical activity of electron donor-acceptor complexes . This method is advantageous due to its synthetic simplicity, functional group tolerance, and cost-effectiveness.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-2-(trifluoromethyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Tert-butyl-2-(trifluoromethyl)oxirane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-(trifluoromethyl)oxirane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and reactivity differences between 2-tert-butyl-2-(trifluoromethyl)oxirane and analogous epoxides:

Table 1. Comparative Analysis of Trifluoromethyl-Substituted Epoxides

Compound Name Substituents Molecular Weight Key Reactivity/Stability Notes Reference
This compound tert-butyl, CF₃ ~168.16 High steric hindrance; moderate ring strain due to bulky tert-butyl. CF₃ enhances electrophilicity.
2,2-Bis(trifluoromethyl)oxirane Two CF₃ groups ~194.08 High electrophilicity; reacts with ammonia to form β-amino alcohols. More reactive than mono-CF₃ analogs.
(R)-2-(3-Trifluoromethylphenyl)oxirane CF₃-phenyl 202.18 Aromatic ring introduces conjugation, reducing ring strain. Reactivity influenced by aryl electronic effects.
Hexafluoropropylene oxide (HFPO) CF₃ and CF₂ groups 166.02 Fully fluorinated; high thermal stability and chemical inertness. Used in polymer chemistry.
Spiro-epoxides (e.g., compound 3c) CF₃ and aryl in spiro structure ~350–400 Contiguous quaternary centers increase steric complexity. Synthesized via visible-light-mediated methods.

Reactivity in Ring-Opening Reactions

  • 2,2-Bis(trifluoromethyl)oxirane: Reacts with ammonia or ammonium hydroxide to yield β-amino-α,α-bis(trifluoromethyl)ethanol as the major product. The electron-withdrawing CF₃ groups accelerate nucleophilic attack at the less substituted carbon .
  • This compound : The tert-butyl group likely directs nucleophiles to the less hindered carbon (opposite to CF₃), though steric effects may slow reaction kinetics compared to bis-CF₃ analogs.
  • Spiro-epoxides (e.g., 3c) : Exhibit unique regioselectivity in ring-opening due to spiro-configured quaternary centers. For example, reactions with amines yield products with retained stereochemistry .

Stability and Toxicity Considerations

  • Bulky substituents (e.g., tert-butyl) may stabilize the ring, reducing reactivity and toxicity compared to strained analogs like 2,2-bis(trifluoromethyl)oxirane .
  • Thermal stability : Fluorinated epoxides like HFPO exhibit high thermal stability due to strong C–F bonds, whereas tert-butyl analogs may decompose at lower temperatures .

Q & A

Q. What are the primary synthetic routes for 2-tert-butyl-2-(trifluoromethyl)oxirane, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via epoxidation of its corresponding alkene precursor. A common method involves reacting tert-butyl-trifluoromethyl-substituted styrene with m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled temperature (0–25°C) . Alternative approaches use Grignard reagents followed by deprotection steps, but these may introduce steric challenges due to the tert-butyl group . Optimization requires monitoring reaction kinetics and using anhydrous conditions to minimize side reactions (e.g., ring-opening). Purification via column chromatography or recrystallization is critical for isolating enantiopure forms .

Q. How does the stereochemistry of this compound affect its reactivity in ring-opening reactions?

The compound exists as two enantiomers due to the chiral oxirane carbon. The tert-butyl group creates steric hindrance, directing nucleophiles (e.g., amines, thiols) to attack the less hindered trifluoromethyl-associated carbon, yielding α-trifluoromethyl secondary alcohols . Stereochemical outcomes are confirmed using chiral HPLC or NMR with chiral shift reagents. For example, (R)-enantiomers show distinct NOE correlations in 2D NMR spectra .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic ring-opening reactions under varying pH conditions?

Under acidic conditions, protonation of the oxirane oxygen increases electrophilicity at the tert-butyl-associated carbon, favoring SN1 mechanisms. In contrast, basic conditions promote SN2 attacks at the trifluoromethyl carbon due to reduced steric hindrance . Kinetic studies using stopped-flow IR spectroscopy reveal transition-state stabilization by the electron-withdrawing trifluoromethyl group, which lowers activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How do conflicting reports on the mutagenicity of trifluoromethyl-oxiranes inform safety protocols for handling 2-tert-butyl derivatives?

While 2,2,3-trifluoro-3-(trifluoromethyl)oxirane was reclassified as non-mutagenic in ECHA databases, discrepancies arise from assay sensitivity (e.g., Ames test vs. mammalian cell assays) . For 2-tert-butyl derivatives, in vitro studies suggest minimal genotoxicity due to steric shielding of the oxirane ring. Researchers should use gloveboxes for synthesis and conduct Ames tests with S9 metabolic activation to confirm safety .

Q. What analytical techniques resolve data contradictions in enantiomeric excess (ee) measurements during asymmetric synthesis?

Discrepancies between HPLC and polarimetry arise from solvent-dependent optical rotations. Chiral stationary-phase GC-MS or supercritical fluid chromatography (SFC) with CO2/modifier mixtures provide higher resolution for ee determination (error <1%). For example, SFC using Chiralpak IG columns resolves enantiomers with a retention time difference of 2.3 minutes .

Methodological Challenges and Solutions

Q. Why do tert-butyl-substituted oxiranes exhibit lower reactivity in [2+2] cycloadditions compared to methyl analogs?

The tert-butyl group’s steric bulk hinders orbital overlap in photochemical cycloadditions. Computational DFT studies (B3LYP/6-31G*) show increased dihedral angles (∼25°) between the oxirane and reacting alkenes, reducing reaction rates by 50% . Solutions include using Lewis acid catalysts (e.g., BF3·Et2O) to polarize the oxirane ring, enhancing electrophilicity .

Q. How can researchers address discrepancies in reported melting points and solubility profiles?

Polymorphism and hygroscopicity cause variability. Dynamic vapor sorption (DVS) analysis reveals that the compound absorbs 0.8% moisture at 60% RH, altering melting points by 5–7°C. Standardized drying protocols (e.g., 48h under vacuum at 40°C) and DSC at 10°C/min heating rates ensure reproducibility .

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